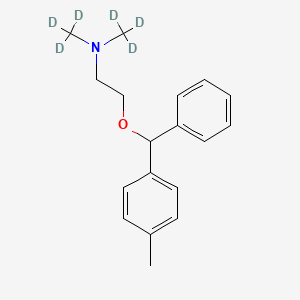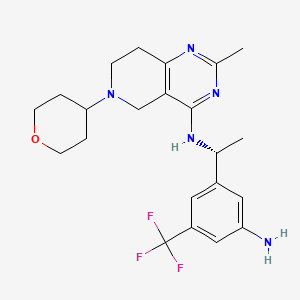
Sos1-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sos1-IN-9 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various cancers, making this compound a promising therapeutic candidate for RAS-driven malignancies .
Preparation Methods
The synthesis of Sos1-IN-9 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material, which undergoes multiple reactions to form the final compound . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.
Chemical Reactions Analysis
Sos1-IN-9 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which facilitate the formation of the desired products. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Sos1-IN-9 has been extensively studied for its potential applications in scientific research. It is primarily used in the field of oncology to investigate its effects on RAS-driven cancers. The compound has shown promising results in inhibiting the SOS1-KRAS interaction, leading to the suppression of cancer cell proliferation and survival . Additionally, this compound is used in drug discovery and development to identify new therapeutic agents targeting the RAS signaling pathway .
Mechanism of Action
The mechanism of action of Sos1-IN-9 involves the inhibition of the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for RAS. By binding to the SOS1 protein, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, thereby inhibiting its activation. This leads to the suppression of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Sos1-IN-9 is unique in its ability to selectively inhibit the SOS1 protein, making it a valuable tool for studying the RAS signaling pathway. Similar compounds include other SOS1 inhibitors, such as HM99462 and MRTX0902, which also target the SOS1-KRAS interaction but may differ in their potency and selectivity . These compounds are being investigated for their potential use in combination therapies to overcome resistance to existing treatments .
Properties
Molecular Formula |
C22H28F3N5O |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |
InChI Key |
CHKZWOWIGAKWBR-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
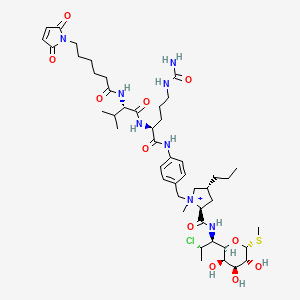
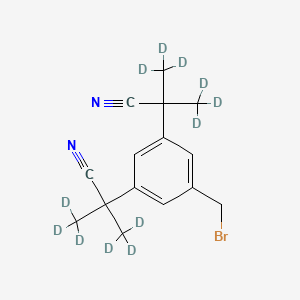
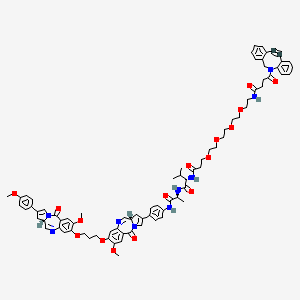
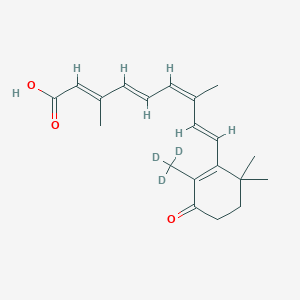
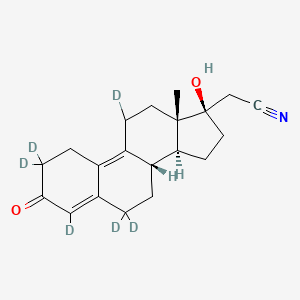
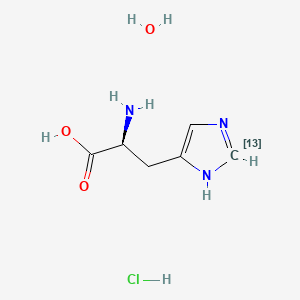
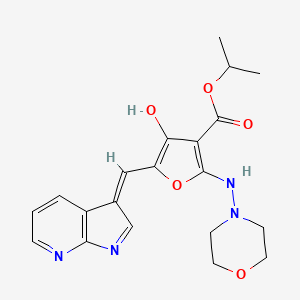
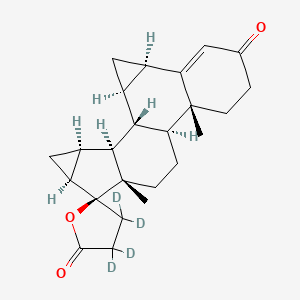
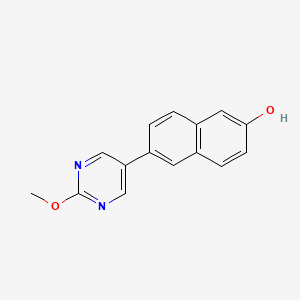
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
